Ethyl 2-(3-formylphenoxy)acetate

概述

描述

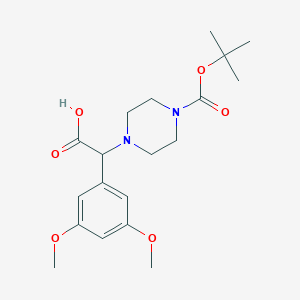

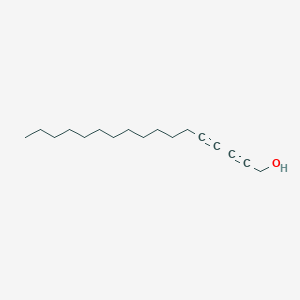

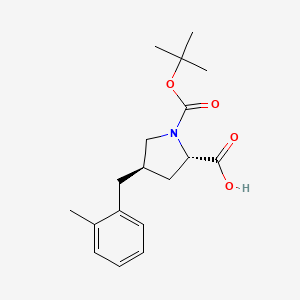

Ethyl 2-(3-formylphenoxy)acetate is a chemical compound with the linear formula C11H12O4 . It has a molecular weight of 208.22 . This compound is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-formylphenoxy)acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(3-formylphenoxy)acetate is a solid substance . It has a density of 1.169g/cm3 and a boiling point of 148-150ºC at 2mm . The melting point information is not available .科学研究应用

Synthesis of α,α′-Divinyl Ketones and Natural Product Intermediates

A study by Sakai et al. (1987) explored the Favorskii-type rearrangement of 1,3-dihalo-3-methyl-2-butanone with enolates of ethyl (diethoxyphosphinyl)acetate, leading to the synthesis of important intermediates for natural product syntheses. This synthesis process is significant in the field of organic chemistry, particularly in the development of complex molecular structures found in natural products (Sakai et al., 1987).

Creation of Highly Substituted Thienothiopyrans

Indumathi, Perumal, and Menéndez (2010) conducted research on the L-proline-catalyzed three-component reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate. This method facilitated the synthesis of thieno[3,2-c]thiopyran derivatives with high substitution and stereoselectivity. Such compounds have potential applications in the development of novel pharmaceuticals and materials (Indumathi, Perumal, & Menéndez, 2010).

Synthesis of Copper(II) Metallomesogenic Complexes

Kovganko and Kovganko (2013) described the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor for copper(II) metallomesogenic complexes. This research contributes to the field of material science, particularly in the creation of compounds with unique electronic and optical properties (Kovganko & Kovganko, 2013).

Chemoselective Monoacetylation in Drug Synthesis

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using ethyl acetate among other acyl donors. This process is crucial in the synthesis of intermediates for antimalarial drugs, showcasing the role of ethyl acetate derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Corrosion Inhibition in Industrial Applications

Lgaz et al. (2017) explored the use of ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential of these compounds in protecting industrial materials from corrosion, which is crucial in maintaining the integrity and lifespan of metal structures (Lgaz et al., 2017).

安全和危害

Ethyl 2-(3-formylphenoxy)acetate is classified as a hazardous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

未来方向

While specific future directions for Ethyl 2-(3-formylphenoxy)acetate are not mentioned in the search results, it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This suggests that it could have potential applications in various fields of research. For more detailed information, including NMR, HPLC, LC-MS, UPLC & more, you may want to refer to specific documents regarding Ethyl 2-(3-formylphenoxy)acetate .

属性

IUPAC Name |

ethyl 2-(3-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNSDWJNMBKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363476 | |

| Record name | ethyl 2-(3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-formylphenoxy)acetate | |

CAS RN |

51264-68-7 | |

| Record name | ethyl 2-(3-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)

![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)